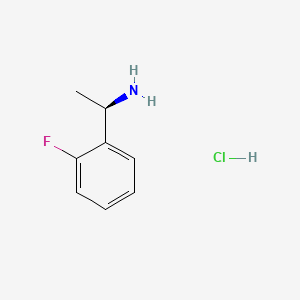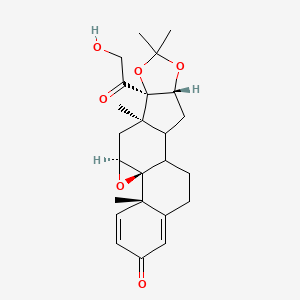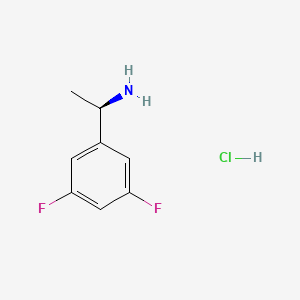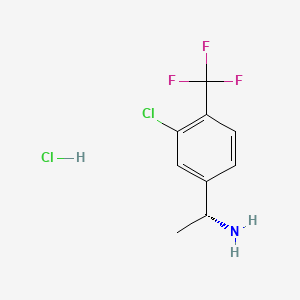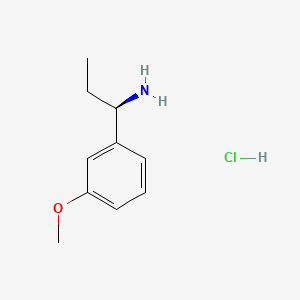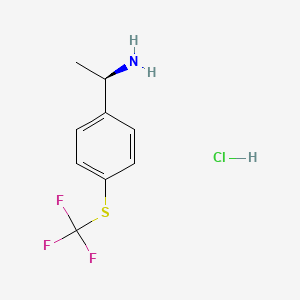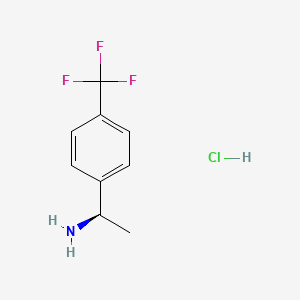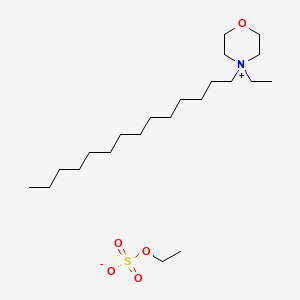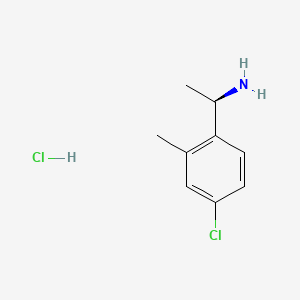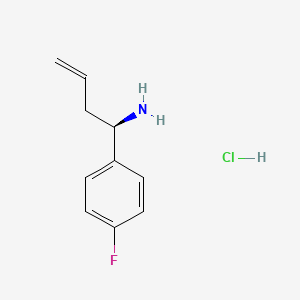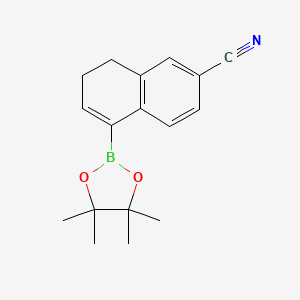
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile” is a complex organic molecule. It contains a boronate group, which is a common feature in many organic synthesis reactions . The compound is a colorless to yellow liquid or semi-solid .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium catalysts for borylation reactions . A study on the synthesis of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, describes the use of 5-bromoindole as a raw material .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT). These studies have shown that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The compound can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . It can undergo nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.4±35.0 °C at 760 mmHg, and a flash point of 217.1±25.9 °C .科学的研究の応用
Synthesis of Silicon-Based Drugs and Odorants
The compound serves as a crucial building block for the synthesis of biologically active derivatives, exemplified by its use in creating silicon-based drugs and odorants. A notable application includes the synthesis of the retinoid agonist disila-bexarotene, demonstrating the compound's synthetic potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Advancements in Organic Synthesis Techniques
Research highlights its role in the advancement of organic synthesis techniques, particularly in the creation of boric acid ester intermediates. These intermediates, featuring benzene rings, are key in further chemical reactions, underscoring the compound's significance in enhancing synthetic methodologies (Huang et al., 2021).
Development of Semiconducting Polymers
The compound's utility extends into the field of electronics through the synthesis of high-performance semiconducting polymers. It acts as a precursor in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, vital for semiconducting applications (Kawashima et al., 2013).
Crystal Structure and DFT Studies
The compound's structural and electronic properties have been extensively studied, providing insights into its molecular structure through X-ray diffraction and density functional theory (DFT) analyses. These studies are crucial for understanding the compound's reactivity and stability, further facilitating its application in various scientific research domains (Wu et al., 2021).
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-13-10-12(11-19)8-9-14(13)15/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIGXQBIKZYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701717 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
CAS RN |
952675-93-3 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

